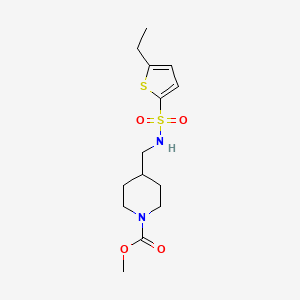

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Description

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a methyl ester group and a sulfonamide group attached to a thiophene ring

Properties

IUPAC Name |

methyl 4-[[(5-ethylthiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S2/c1-3-12-4-5-13(21-12)22(18,19)15-10-11-6-8-16(9-7-11)14(17)20-2/h4-5,11,15H,3,6-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVWNNZXUIKOGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Intermediates

- Piperidine fragment : Methyl 4-(aminomethyl)piperidine-1-carboxylate.

- Thiophene fragment : 5-Ethylthiophene-2-sulfonyl chloride.

Synthesis of 5-Ethylthiophene-2-sulfonamide

Functionalization of Thiophene

The introduction of the ethyl group at the 5-position of thiophene is achieved via Friedel-Crafts alkylation. Thiophene is treated with ethyl bromide in the presence of AlCl₃, yielding 5-ethylthiophene. Subsequent sulfonation at the 2-position is performed using chlorosulfonic acid (ClSO₃H) at 0–5°C to minimize polysubstitution.

Reaction Conditions :

- Sulfonation : 5-Ethylthiophene (1.0 equiv), ClSO₃H (1.2 equiv), 0°C, 2 h.

- Workup : Quench with ice-water, extract with dichloromethane, dry over Na₂SO₄.

The resultant 5-ethylthiophene-2-sulfonyl chloride is then reacted with aqueous ammonia (NH₃) to form the sulfonamide.

Procedure :

- Dissolve 5-ethylthiophene-2-sulfonyl chloride (1.0 equiv) in THF.

- Add NH₃ (2.0 equiv) dropwise at 0°C.

- Stir for 4 h at room temperature.

- Concentrate and recrystallize from ethanol/water (Yield: 78%).

Synthesis of Methyl 4-(Aminomethyl)piperidine-1-carboxylate

Piperidine Core Functionalization

Starting from piperidine-4-carboxylic acid, a three-step sequence is employed:

- Esterification : Treat with methanol and H₂SO₄ to form methyl piperidine-4-carboxylate.

- Reduction : Convert the carboxylic acid to a hydroxymethyl group using LiAlH₄ in THF.

- Amination : Transform the hydroxymethyl group to an aminomethyl group via a Mitsunobu reaction with phthalimide, followed by hydrazine deprotection.

Detailed Protocol :

- Mitsunobu Reaction :

- Deprotection :

Coupling of Fragments via Sulfonamide Formation

The final step involves coupling 5-ethylthiophene-2-sulfonamide with methyl 4-(aminomethyl)piperidine-1-carboxylate under basic conditions.

Optimized Conditions :

- Reactants :

- 5-Ethylthiophene-2-sulfonamide (1.0 equiv).

- Methyl 4-(aminomethyl)piperidine-1-carboxylate (1.1 equiv).

- Base : Pyridine (2.0 equiv), DCM, 0°C → rt, 12 h.

- Workup : Wash with 1M HCl, brine, dry over Na₂SO₄, purify via flash chromatography (hexane/EtOAc 3:1).

- Yield : 72%.

Mechanistic Insights and Optimization

Sulfonamide Coupling

The reaction proceeds via nucleophilic attack of the piperidine amine on the electrophilic sulfur of the sulfonyl chloride. Pyridine neutralizes HCl, shifting equilibrium toward product formation. Alternative bases (e.g., Et₃N) were tested but led to lower yields due to side reactions.

Catalytic Approaches

Nickel-catalyzed methods (e.g., Ni(COD)₂/PCy₃) were explored for analogous sulfonamide couplings but showed no significant advantage over classical conditions.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical sulfonamide coupling | 72 | 98 | Simplicity, scalability |

| Nickel-catalyzed coupling | 65 | 95 | Mild conditions |

| Microwave-assisted | 68 | 97 | Reduced reaction time |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the development of bioactive compounds due to its structural features.

Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

Mechanism of Action

The mechanism of action of Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with various biological targets, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

Thiophene derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit various pharmacological properties.

Piperidine derivatives: Compounds such as piperidine itself and its various substituted forms, which are widely used in medicinal chemistry.

Uniqueness

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is unique due to the combination of its structural features, which include a thiophene ring, a sulfonamide group, and a piperidine ring. This combination imparts specific chemical and biological properties that are not commonly found in other compounds.

Biological Activity

Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate, identified by the CAS number 1235030-29-1, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is with a molecular weight of 437.6 g/mol. The compound features a piperidine ring substituted with a sulfonamide group, which is pivotal for its biological interactions.

Research indicates that compounds similar to Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate may interact with various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The presence of the sulfonamide moiety enhances its interaction with biological systems, potentially leading to significant pharmacological effects.

Neuroprotective Effects

Piperidine derivatives have been noted for their neuroprotective effects in various models of neurodegeneration. The sulfonamide group may contribute to these effects by modulating inflammatory responses and oxidative stress pathways. While direct studies on this compound are sparse, analogs have shown promise in reducing neuronal damage in preclinical models .

Antimicrobial Activity

Research into related compounds has demonstrated antimicrobial properties, particularly against Gram-positive bacteria. The incorporation of the ethylthiophene group may enhance lipophilicity, improving membrane penetration and thus increasing antimicrobial activity. Further exploration is needed to confirm these effects for Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate specifically .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1235030-29-1 |

| Molecular Formula | CHNOS |

| Molecular Weight | 437.6 g/mol |

| Potential Activities | Anticonvulsant, Neuroprotective, Antimicrobial |

Case Studies

- Anticonvulsant Evaluation : A study conducted on structurally similar piperidine derivatives revealed that certain modifications led to significant anticonvulsant activity in animal models. These findings suggest that Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate could be explored further for similar applications.

- Neuroprotective Studies : In vitro studies on piperidine-based compounds indicated potential neuroprotective effects against oxidative stress-induced cell death. Such studies highlight the importance of structural features in enhancing bioactivity.

- Antimicrobial Screening : Preliminary screening of related compounds showed activity against various bacterial strains. Future studies should focus on determining the specific antimicrobial efficacy of Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 4-((5-ethylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate?

- Methodology : Synthesis typically involves multi-step reactions, including sulfonamide coupling and esterification. Solvent selection (e.g., DMSO, ethanol) and catalysts (e.g., palladium on carbon) are critical for yield and purity. Microwave-assisted synthesis can enhance reaction efficiency by reducing time and side products .

- Data-driven optimization : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography with gradients of ethyl acetate/hexane. Final purity (>95%) is confirmed by NMR and LC-MS .

Q. How should researchers characterize the structural and chemical properties of this compound?

- Spectroscopic techniques :

- 1H/13C NMR : Confirm regiochemistry of the piperidine ring and sulfonamide linkage (e.g., δ ~2.5–3.5 ppm for piperidine protons, δ ~7.0–8.0 ppm for thiophene protons) .

- IR spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and sulfonamide S=O vibrations (~1350 cm⁻¹) .

- Physical properties : Determine solubility (e.g., in DMSO or chloroform) and melting point (if crystalline) for formulation studies .

Q. What are the standard protocols for assessing the compound’s stability under laboratory conditions?

- Stability studies : Conduct accelerated degradation tests under varied pH (2–12), temperature (40–60°C), and light exposure. Monitor decomposition via HPLC and quantify degradation products (e.g., hydrolyzed esters or sulfonamides) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

- Case study : If the compound shows potent enzyme inhibition in vitro but weak activity in cell-based assays, consider:

- Membrane permeability : Perform logP measurements or PAMPA assays to evaluate passive diffusion .

- Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) .

- Structural analogs : Compare activity of derivatives with modified ester or sulfonamide groups to pinpoint pharmacophores .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

- Target identification : Use affinity chromatography or SPR to screen for binding partners (e.g., kinases, GPCRs). Validate hits via siRNA knockdown or CRISPR-Cas9 .

- Pathway analysis : Perform transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects .

Q. How can computational methods enhance the design of derivatives with improved selectivity?

- Molecular docking : Model interactions with target proteins (e.g., PARP14) using software like AutoDock Vina. Prioritize derivatives with stronger hydrogen bonding to active-site residues .

- ADMET prediction : Use QSAR models to predict toxicity (e.g., hepatotoxicity) and optimize substituents (e.g., replacing ethyl groups with fluorine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.